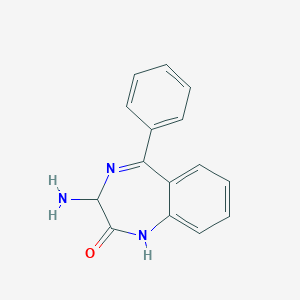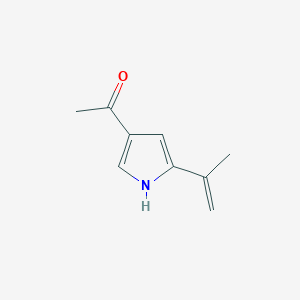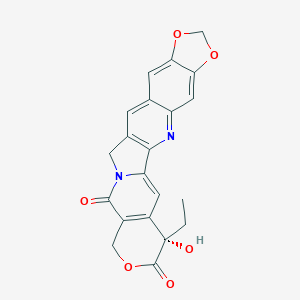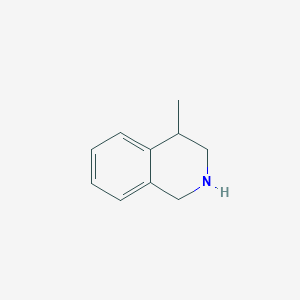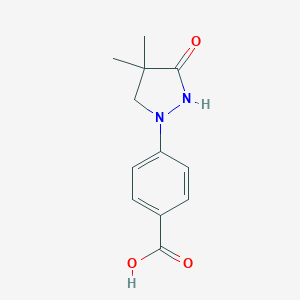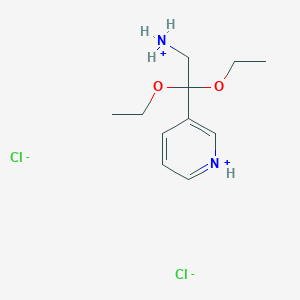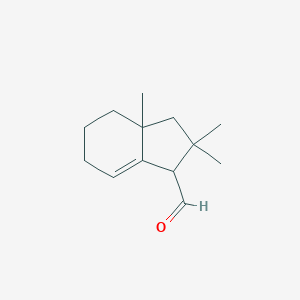
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde, also known as THIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THIM is a bicyclic aldehyde that has a unique structure, which makes it a promising candidate for research in fields such as pharmacology, organic chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde is not fully understood. However, it is believed that 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde exerts its effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has antitumor and anti-inflammatory properties. In addition, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique structure that makes it a promising candidate for research in various fields. However, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde also has some limitations. It is relatively unstable and can decompose over time. In addition, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde can be difficult to handle due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde. One potential area of research is the development of new drugs based on the structure of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde. Another area of research is the synthesis of new materials using 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde as a precursor. In addition, further studies are needed to fully understand the mechanism of action of 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde and its potential applications in various fields.
Métodos De Síntesis
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde can be synthesized through several methods, including the reduction of 3,4,5,6-tetrahydro-2,2-dimethylindan-1,7-dione using sodium borohydride. This method produces 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde with a yield of around 80-90%. Another method involves the reduction of 3,4,5,6-tetrahydro-2,2,3a-trimethylindan-1,7-dione using sodium borohydride, which produces 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde with a yield of around 70-80%.
Aplicaciones Científicas De Investigación
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been studied extensively in the scientific community due to its potential applications in various fields. In the field of pharmacology, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been shown to have antitumor and anti-inflammatory properties. In organic chemistry, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been used as a building block for the synthesis of various compounds. In material science, 3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde has been used as a precursor for the synthesis of polymers and other materials.
Propiedades
Número CAS |
100231-76-3 |
|---|---|
Nombre del producto |
3a,4,5,6-Tetrahydro-2,2,3a-trimethylindancarbaldehyde |
Fórmula molecular |
C13H20O |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
2,2,3a-trimethyl-3,4,5,6-tetrahydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-12(2)9-13(3)7-5-4-6-10(13)11(12)8-14/h6,8,11H,4-5,7,9H2,1-3H3 |
Clave InChI |
GOWIYTQTDKCRDA-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCCC=C2C1C=O)C)C |
SMILES canónico |
CC1(CC2(CCCC=C2C1C=O)C)C |
Otros números CAS |
100231-76-3 |
Sinónimos |
3a,4,5,6-tetrahydro-2,2,3a-trimethylindancarbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



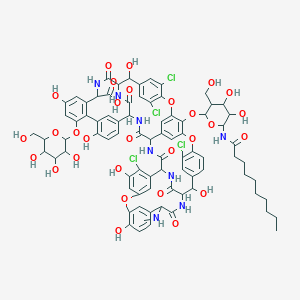
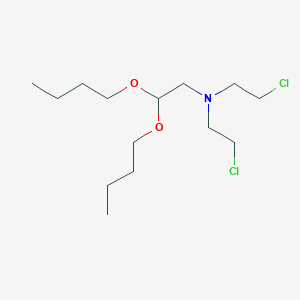
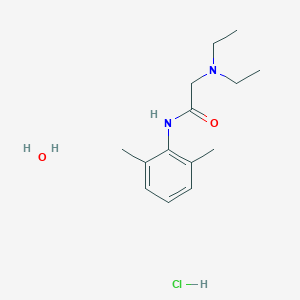
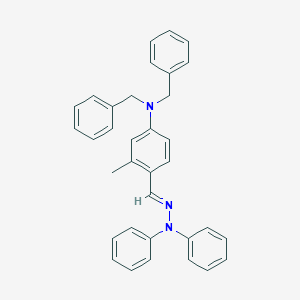
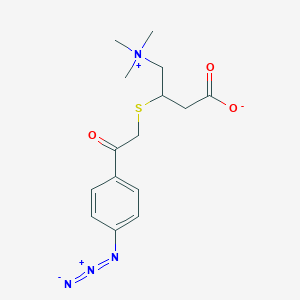
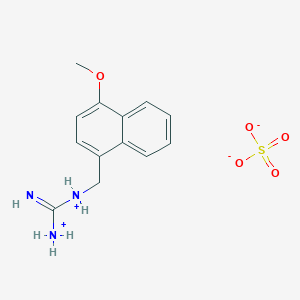
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
